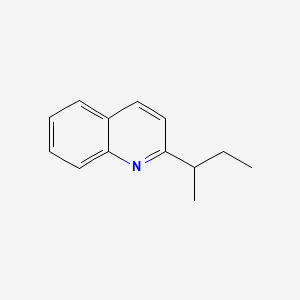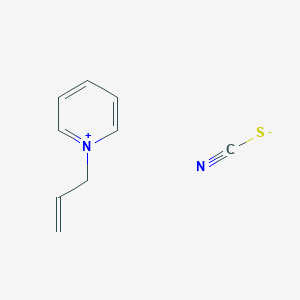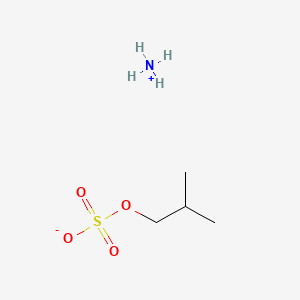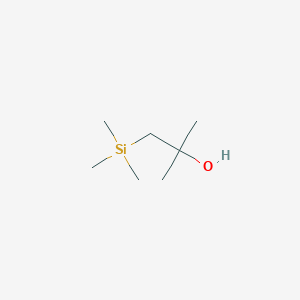
2-Methyl-1-(trimethylsilyl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1-(trimethylsilyl)propan-2-ol is an organic compound with the molecular formula C7H16OSi. It is a colorless liquid that is often used in organic synthesis due to its unique properties. The compound contains a trimethylsilyl group, which is known for its ability to protect hydroxyl groups during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methyl-1-(trimethylsilyl)propan-2-ol can be synthesized through various methods. One common method involves the cobalt-catalyzed coupling of a protected vinyl halide with trimethylsilylmethylmagnesium chloride. This method shows excellent functional group tolerance and provides the desired product in good overall yield .
Industrial Production Methods
Industrial production of this compound typically involves the use of organometallic reagents and catalysts to ensure high yield and purity. The process is designed to be operationally simple and cost-effective, avoiding the use of highly concentrated organolithium reagents and complex reaction protocols .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-(trimethylsilyl)propan-2-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols or other reduced products.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often involve the use of strong acids or bases to facilitate the replacement of the trimethylsilyl group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or aldehydes, while reduction results in the formation of alcohols.
Scientific Research Applications
2-Methyl-1-(trimethylsilyl)propan-2-ol has a wide range of applications in scientific research:
Biology: The compound is used in the synthesis of various biomolecules and pharmaceuticals.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Methyl-1-(trimethylsilyl)propan-2-ol exerts its effects involves the protection of hydroxyl groups through the formation of a stable trimethylsilyl ether. This protection prevents unwanted reactions at the hydroxyl site, allowing for selective transformations elsewhere in the molecule. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
2-Methylpropan-1-ol:
2-Methyl-2-propanol:
Uniqueness
2-Methyl-1-(trimethylsilyl)propan-2-ol is unique due to the presence of the trimethylsilyl group, which provides distinct protective properties in chemical reactions. This makes it particularly valuable in organic synthesis where selective protection of hydroxyl groups is required.
Properties
CAS No. |
18387-31-0 |
|---|---|
Molecular Formula |
C7H18OSi |
Molecular Weight |
146.30 g/mol |
IUPAC Name |
2-methyl-1-trimethylsilylpropan-2-ol |
InChI |
InChI=1S/C7H18OSi/c1-7(2,8)6-9(3,4)5/h8H,6H2,1-5H3 |
InChI Key |
IFUFWUNHYSMZAS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C[Si](C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



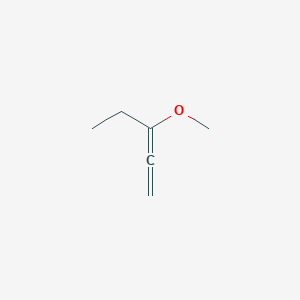

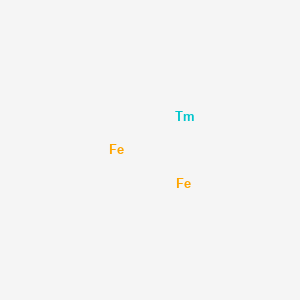

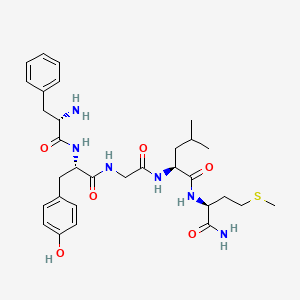
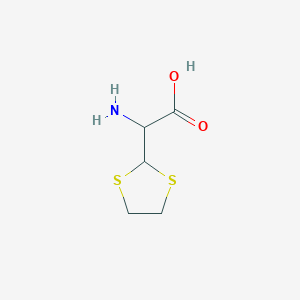
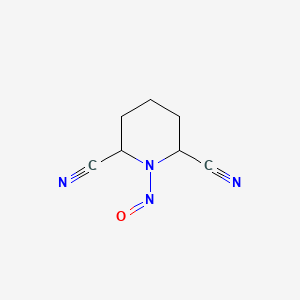

![Ethyl 6-amino-4-[p-sulfamylbenzylamino]-5-nitro-2-pyrimidinecarbamate 2-pyrimidinecarbamate](/img/structure/B14716493.png)
